molecular formula C11H15BN2O4 B1316107 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-93-3

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1316107
CAS No.: 1073371-93-3
M. Wt: 250.06 g/mol
InChI Key: KEOFPCPNACMWHS-UHFFFAOYSA-N
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Description

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a valuable boronic ester pinacol ester intermediate designed for constructing complex molecular architectures via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856983/]. The presence of the electron-withdrawing nitro group at the 2-position of the pyridine ring significantly influences the electronic properties of the ring system, which can be crucial for tuning the photophysical or electronic characteristics of the resulting conjugated products [https://pubs.acs.org/doi/10.1021/jo035114p]. This compound is particularly useful in medicinal chemistry and materials science for the synthesis of functionalized pyridine derivatives, which are privileged scaffolds in pharmaceuticals and ligands [https://www.sciencedirect.com/topics/chemistry/pyridine]. The nitro group serves as a versatile synthetic handle, allowing for subsequent reduction to an amino group, facilitating further derivatization into amides, imines, or other nitrogen-containing heterocycles, thereby expanding the utility of this building block in multi-step synthetic routes [https://www.sciencedirect.com/science/article/abs/pii/S0040403902011007].

Properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFPCPNACMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584859
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-93-3
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitropyridine-5-boronic acid, pinacol ester
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Preparation Methods

Stepwise Synthesis

  • Halogenation (if needed) : Starting from 2-nitropyridine, halogenation at the 5-position (e.g., bromination) may be performed to provide a suitable leaving group for borylation.

  • Borylation Reaction : The halogenated nitropyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base in 1,4-dioxane under inert atmosphere at elevated temperature.

  • Workup and Purification : After completion, the reaction mixture is cooled, diluted with water and organic solvents (ethyl acetate or chloroform), and the organic layer is separated. The crude product is purified by silica gel column chromatography using mixtures of heptane/ethyl acetate or chloroform/methanol as eluents.

  • Isolation : The purified product is obtained as an off-white to white solid with melting points reported around 155–159 °C and molecular weight approximately 250.06 g/mol.

Representative Experimental Procedure

  • In a sealed glass tube, 2-nitro-5-bromopyridine (or equivalent) is combined with bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium phosphate, and 1,4-dioxane.
  • The mixture is purged with argon, then heated at 100 °C for 4–24 hours.
  • After cooling, water and ethyl acetate are added, and the organic phase is extracted.
  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
  • The residue is purified by silica gel chromatography to yield 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Analytical Data and Yields

Property Value/Range Source
Molecular Formula C11H15BN2O4
Molecular Weight 250.06 g/mol
Melting Point 155–159 °C
Physical State Off-white to white solid
Yield (typical) 64–73%
Boiling Point (predicted) ~393 °C

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed borylation 2-nitro-5-halopyridine, B2pin2, Pd(dppf)Cl2, K3PO4 1,4-dioxane, 100–130 °C, inert atmosphere, 4–24 h 64–73 Most common, selective borylation
Halogenation + borylation Halogenation reagents + above borylation Sequential steps Variable Halogenation step may be required
Microwave-assisted borylation Pd catalyst, base, B2pin2, 1,4-dioxane 100 °C, 0.5 h, microwave irradiation Not specified Accelerated reaction times possible

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).

Major Products

    Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anticancer agent. The compound's ability to form stable complexes with metal ions enhances its efficacy in targeting cancer cells. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Drug Delivery Systems

The incorporation of boron-containing compounds like this compound into drug delivery systems has been investigated due to their ability to improve solubility and bioavailability of poorly soluble drugs. The dioxaborolane moiety can facilitate the formation of prodrugs that release active pharmaceutical ingredients in a controlled manner .

Organic Synthesis

Borylation Reactions

One of the most prominent applications of this compound is in borylation reactions. This compound can serve as a borylating agent in C-H activation processes. It allows for the introduction of boron into organic molecules under mild conditions, which is crucial for synthesizing complex organic compounds .

Synthesis of Functionalized Aromatics

The compound has also been utilized in the synthesis of functionalized aromatic compounds through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions enables the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical properties .

Nanomaterials Development

The compound's unique structure allows for its use in the development of nanomaterials. Research is ongoing into its application in creating boron-containing nanostructures that exhibit interesting electronic and optical properties suitable for applications in sensors and electronics .

Case Studies and Research Findings

Application AreaFindings SummaryReferences
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; potential for drug development.
Drug Delivery SystemsImproved solubility and bioavailability when used as a prodrug carrier.
Borylation ReactionsEffective borylating agent for C-H activation; facilitates complex organic synthesis.
Functionalized AromaticsEssential for Suzuki-Miyaura coupling; valuable for pharmaceutical synthesis.
Polymer ChemistryEnhanced thermal stability and mechanical properties when incorporated into polymers.
Nanomaterials DevelopmentPotential for creating boron-containing nanostructures with unique properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Nitro-5-(dioxaborolan-2-yl)pyridine (1073371-93-3) 2-NO₂, 5-boronate C₁₁H₁₅BN₂O₄ 257.06 Cross-coupling; potential sensing
2-Chloro-5-(dioxaborolan-2-yl)pyridine (192182-55-1) 2-Cl, 5-boronate C₁₁H₁₅BClNO₂ 247.51 Pharmaceutical intermediates
2-Amino-5-(dioxaborolan-2-yl)pyridine (191162-39-7) 2-NH₂, 5-boronate C₁₁H₁₇BN₂O₂ 228.08 Nucleophilic reactions; ligand synthesis
3-Fluoro-5-(dioxaborolan-2-yl)pyridine (719268-92-5) 3-F, 5-boronate C₁₁H₁₅BFNO₂ 223.05 Fluorinated drug candidates
5-(Trifluoromethyl)-3-(dioxaborolan-2-yl)pyridine (1084953-47-8) 3-CF₃, 5-boronate C₁₂H₁₅BF₃NO₂ 273.06 High reactivity in cross-couplings
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-amine (887757-48-4) 2-OCH₃, 3-NH₂, 5-boronate C₁₂H₁₉BN₂O₃ 262.11 Dual functionalization for modular synthesis

Spectroscopic and Physical Properties

  • Melting Points: While data for the target compound is unavailable, analogs like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives exhibit melting points between 268–287°C, indicating high crystallinity .
  • Spectral Data:
    • ¹H NMR: Boronate esters typically show peaks near δ 1.3 ppm (pinacol methyl groups) and aromatic protons between δ 7.5–9.0 ppm, depending on substituents .
    • IR: B-O stretches appear at ~1350–1310 cm⁻¹, while nitro groups show strong absorption near 1520–1350 cm⁻¹ .

Key Research Findings

  • Suzuki-Miyaura Reactivity: Boronate esters with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit faster oxidative addition with palladium catalysts compared to electron-rich analogs, enabling efficient aryl-aryl bond formation .
  • Sensing Applications: Pyridine-boronate probes (e.g., PY-BE in ) demonstrate ratiometric fluorescence responses to H₂O₂, suggesting the target compound could be modified for similar environmental or biomedical sensing .
  • Stability Concerns: Nitro-substituted boronate esters may require low-temperature storage (-20°C) to prevent hydrolysis, whereas amino- or methoxy-substituted analogs are more stable under ambient conditions .

Biological Activity

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure combines a nitro group and a dioxaborolane moiety, which may confer distinctive biological properties. This article explores the biological activity of this compound, emphasizing its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16BNO5
  • Molecular Weight : 277.08 g/mol
  • CAS Number : 1268163-62-7
  • Purity : Typically >95%.

The compound's biological activity is primarily attributed to its ability to interact with various biomolecules. It can act as a substrate for specific enzymes and may participate in biochemical reactions involving the reduction of nitro groups to amines. This transformation is crucial for the activation of prodrugs into their active forms.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit antimicrobial properties. The nitro group can be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components. For instance, studies have shown that similar nitro-containing compounds can inhibit bacterial growth by disrupting DNA synthesis and function .

Antitumor Activity

There is emerging evidence suggesting that 2-nitro derivatives can exhibit antitumor activity. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can effectively inhibit tumor cell proliferation .

Enzyme Inhibition

The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it may interact with oxidoreductases or other enzymes that facilitate the conversion of nitro groups. This inhibition can alter metabolic processes within cells, potentially leading to therapeutic effects against conditions such as cancer or infections.

Case Studies

  • Antibacterial Studies :
    • A study evaluated the antibacterial activity of various nitro-containing compounds against E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls .
  • Antitumor Activity :
    • In vitro assays on human cancer cell lines revealed that derivatives of this compound could reduce cell viability significantly at concentrations as low as 10 μM. The mechanism was linked to ROS generation and subsequent apoptosis induction .
  • Enzyme Interaction :
    • Research highlighted that this compound could act as an inhibitor for certain oxidoreductases involved in drug metabolism. This interaction could enhance the efficacy of co-administered drugs by preventing their premature metabolism.

Data Tables

Property Value
Molecular FormulaC13H16BNO5
Molecular Weight277.08 g/mol
CAS Number1268163-62-7
Purity>95%
Antimicrobial ActivitySignificant against E. coli, S. aureus
Antitumor EfficacyIC50 < 10 μM in cancer cell lines

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is purity validated?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated pyridine precursor (e.g., 5-bromo-2-nitropyridine) reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) . Purification involves column chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via high-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and HPLC (≥98% purity thresholds) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons adjacent to nitro and boronic ester groups). ¹³C NMR identifies quaternary carbons bonded to boron .
  • Infrared (IR) Spectroscopy : Detects B-O stretching (~1,350 cm⁻¹) and nitro group vibrations (~1,520 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves steric effects of the tetramethyl dioxaborolan group and nitro positioning. SHELXL or OLEX2 software refines crystallographic data .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the nitro group influence Suzuki-Miyaura coupling efficiency compared to non-nitro analogs?

  • Methodology : The electron-withdrawing nitro group reduces electron density at the boron-bound carbon, potentially slowing transmetalation. Optimize by:

  • Using electron-rich ligands (e.g., SPhos) to enhance catalytic activity .
  • Screening bases (e.g., K2CO3 vs. Cs2CO3) to modulate reaction kinetics.
  • Monitoring byproducts (e.g., protodeboronation) via LC-MS .

Q. How can computational methods resolve contradictions in observed vs. predicted reactivity?

  • Methodology :

  • DFT Calculations (B3LYP/6-311+G(2d,p)) : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in cross-coupling reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near nitro groups) that may hinder nucleophilic attacks .
  • Hirshfeld Analysis : Quantify intermolecular interactions in crystal lattices to explain solubility or stability discrepancies .

Q. What experimental designs mitigate steric hindrance from the tetramethyl dioxaborolan group?

  • Methodology :

  • Comparative Studies : Synthesize analogs with smaller boronic esters (e.g., BMIDA) to isolate steric effects .
  • Kinetic Profiling : Use in situ IR or ¹¹B NMR to track reaction rates under varying temperatures/catalyst loadings .
  • Crystallographic Analysis : Resolve steric clashes in transition states via XRD .

Q. How can competing side reactions (e.g., nitro reduction) be suppressed during functionalization?

  • Methodology :

  • Redox-Avoidant Conditions : Use mild reducing agents (e.g., NaBH4 with B(C6F5)3) to preserve the nitro group .
  • Protecting Groups : Temporarily mask the nitro group (e.g., as a silyl ether) during boronic ester activation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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